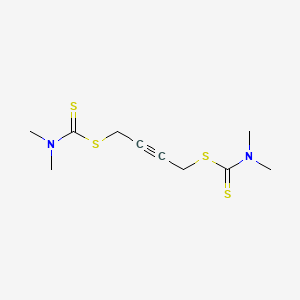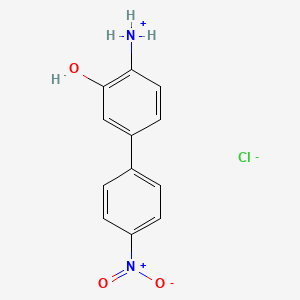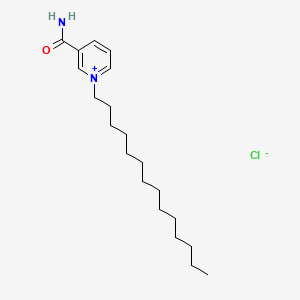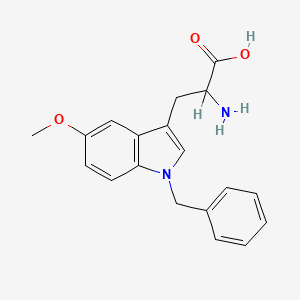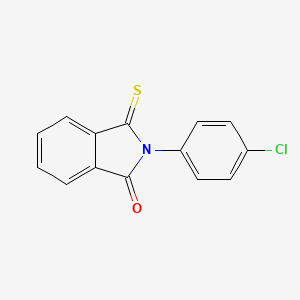
2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a unique structure combining a chlorophenyl group and a sulfanylidene group within an isoindoline framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 4-chloroaniline with a suitable thiocarbonyl compound under controlled conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation reagents like bromine or iodine can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(4-Chlorophenyl)-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one stands out due to its unique combination of a chlorophenyl group and a sulfanylidene group within an isoindoline framework. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
63539-62-8 |
|---|---|
Fórmula molecular |
C14H8ClNOS |
Peso molecular |
273.74 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-sulfanylideneisoindol-1-one |
InChI |
InChI=1S/C14H8ClNOS/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
Clave InChI |
GQYDIFUDGIMPGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=S)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



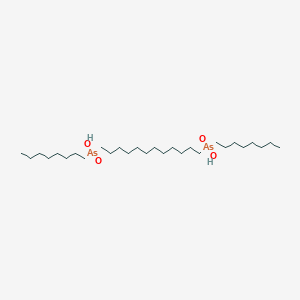


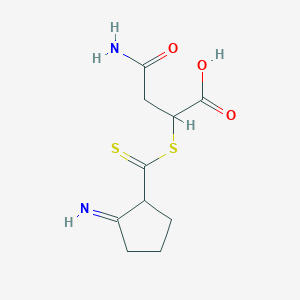
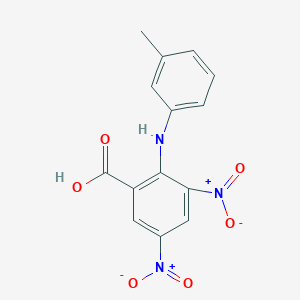
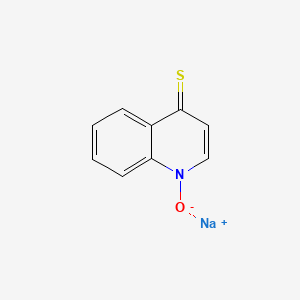
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
